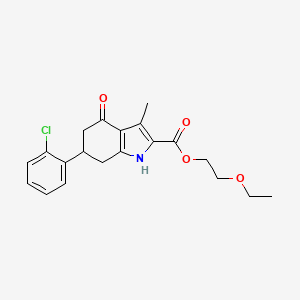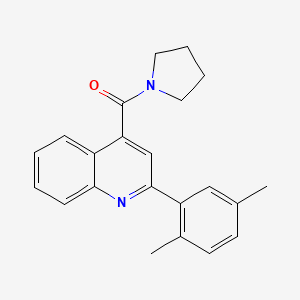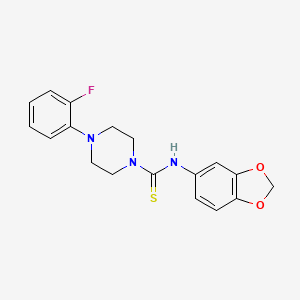
2-ethoxyethyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives, similar to the compound , often involves intricate organic reactions that enable the formation of the indole core along with the introduction of various substituents to achieve the desired chemical functionality. For example, Tolga Kaptı and colleagues reported the synthesis of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate starting from an indole-based substrate, showcasing the versatility of indole chemistry (Kaptı, Dengiz, & Balci, 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of an indole core, a bicyclic structure composed of a benzene ring fused to a five-membered pyrrole ring. This core structure can be modified with various substituents, influencing the molecule's chemical reactivity and physical properties. The crystal structure and molecular geometry analyses provide insights into the conformation, bonding patterns, and potential intermolecular interactions, which are crucial for understanding the compound's behavior in different environments. A. Ramazani and colleagues performed a single crystal X-ray structure analysis of a related compound, highlighting the importance of such studies in elucidating molecular geometries and interaction patterns (Ramazani, Ahankar, Ślepokura, Lis, & Joo, 2019).
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
Researchers have developed methods for preparing cyclic and bicyclic β-amino acids derivatives from related compounds, which serve as precursors for the synthesis of β-proline, nipecotic acid, and various carboxylic acids. This highlights the compound's role in synthesizing bioactive molecules and intermediates (Tishkov, Reissig, & Ioffe, 2002).
Innovative Synthetic Methods
Another study focused on the efficient and regioselective synthesis of pyrazole carboxylates under ultrasound irradiation, indicating the compound's utility in optimizing reaction conditions for better yields and selectivity (Machado et al., 2011). This demonstrates its application in enhancing synthetic methodologies.
Intramolecular Cyclizations
The compound has been used as a starting material for the synthesis of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate via intramolecular cyclizations, showcasing its versatility in synthesizing heterocyclic compounds (Kaptı, Dengiz, & Balci, 2016). This indicates its importance in creating diverse molecular architectures.
Heterocyclic Compound Synthesis
Research has also explored the waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling, further exemplifying the compound's role in green chemistry and the synthesis of fluorescent molecules (Shimizu, Hirano, Satoh, & Miura, 2009).
Development of Ligand Systems
A study on the selective synthesis of partially etherified derivatives for coordination chemistry underlines the compound's application in developing novel ligand systems, which are crucial in catalysis and material science (Fujita, Qi, Verkerk, Dzwiniel, McDonald, & Stryker, 2004).
Propiedades
IUPAC Name |
2-ethoxyethyl 6-(2-chlorophenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-3-25-8-9-26-20(24)19-12(2)18-16(22-19)10-13(11-17(18)23)14-6-4-5-7-15(14)21/h4-7,13,22H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLURLGSRHJVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4620977.png)
![2-{[(2-fluorobenzyl)thio]acetyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4620994.png)
![2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B4620995.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4621007.png)

![5-{[3,5-bis(methoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4621020.png)
![ethyl 2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4621021.png)

![3-(2-chloropyridin-3-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621031.png)
![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4621042.png)
![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4621052.png)
methylene]hydrazino}benzoic acid](/img/structure/B4621065.png)
![N-(2-chloro-3-pyridinyl)-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4621076.png)